molecular formula C9H16O3 B181808 Ethyl 2-formylhexanoate CAS No. 19361-66-1

Ethyl 2-formylhexanoate

Cat. No. B181808
Key on ui cas rn: 19361-66-1
M. Wt: 172.22 g/mol
InChI Key: BMMQWCLDJPXNMU-UHFFFAOYSA-N
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Patent
US07666659B2

Procedure details

First, 60 g of 60% NaH was suspended in 600 ml of THF and 72.1 g of ethyl hexanoate was added dropwise to the suspension solution thus prepared at room temperature. After the suspension solution was raised in temperature to 40° C. and stirred for 15 minutes, 185.2 g of ethyl formate was added dropwise for 6 hours. Furthermore, 30 g of 60% NaH and 92.6 g of ethyl formate were divided into four parts and each part was added separately. Afterward, the solution mixture was stirred at 40° C. for 3 hours.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
72.1 g
Type
reactant
Reaction Step Two
Quantity
185.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
92.6 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:13](OCC)=[O:14]>C1COCC1>[CH:13]([CH:4]([CH2:5][CH2:6][CH2:7][CH3:8])[C:3]([O:10][CH2:11][CH3:12])=[O:9])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
72.1 g
Type
reactant
Smiles
C(CCCCC)(=O)OCC
Step Three
Name
Quantity
185.2 g
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
92.6 g
Type
reactant
Smiles
C(=O)OCC
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus prepared at room temperature
ADDITION
Type
ADDITION
Details
each part was added separately
STIRRING
Type
STIRRING
Details
Afterward, the solution mixture was stirred at 40° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(=O)C(C(=O)OCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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